REACTION_CXSMILES
|
Cl.[Cl:2][C:3]1[S:7][C:6]([C:8]([NH2:10])=[NH:9])=[CH:5][CH:4]=1.O=[C:12]1[CH2:16][CH2:15][CH2:14][CH:13]1[C:17](OCC)=[O:18].C[O-].[Na+]>C(O)C>[Cl:2][C:3]1[S:7][C:6]([C:8]2[NH:10][C:17](=[O:18])[C:13]3[CH2:14][CH2:15][CH2:16][C:12]=3[N:9]=2)=[CH:5][CH:4]=1 |f:0.1,3.4|
|
Name
|
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
Cl.ClC1=CC=C(S1)C(=N)N
|
Name
|
|
Quantity
|
320 mg
|
Type
|
reactant
|
Smiles
|
O=C1C(CCC1)C(=O)OCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
sodium methoxide
|
Quantity
|
540 mg
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 20 hr
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
the mixture was evaporated under reduced pressure to dryness
|
Type
|
ADDITION
|
Details
|
the residue was treated with 1N HCl (6 ml)
|
Type
|
FILTRATION
|
Details
|
Solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed water
|
Type
|
CUSTOM
|
Details
|
The product thus obtained
|
Type
|
CUSTOM
|
Details
|
was forwarded to the next step without any further purification (360 mg, 71% yield)
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(S1)C=1NC(C2=C(N1)CCC2)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 71% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |